molecular formula C25H25ClN2O4S B2646092 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-phenoxyphenyl)acetamide CAS No. 941910-76-5

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-phenoxyphenyl)acetamide

Cat. No. B2646092
CAS RN: 941910-76-5
M. Wt: 485
InChI Key: FVAXDEJNAFQLKS-UHFFFAOYSA-N
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Description

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-phenoxyphenyl)acetamide, also known as Compound X, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of piperidine sulfonamide compounds and has been studied for its potential use in treating various diseases.

Scientific Research Applications

Antibacterial Activity

  • Compounds related to 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-phenoxyphenyl)acetamide have shown promising antibacterial potentials. A study by Iqbal et al. (2017) synthesized N-substituted acetamide derivatives with structures similar to the compound and evaluated them for antibacterial activity. Among these, a compound with a 2-methylphenyl group displayed significant growth inhibition against various bacterial strains, including Salmonella typhi and Escherichia coli (Iqbal et al., 2017).

Synthesis and Characterization

  • Nafeesa et al. (2017) described the synthesis and characterization of similar compounds, focusing on their antibacterial and anti-enzymatic potential. They synthesized a series of N-substituted derivatives and used various analytical techniques for structural elucidation (Nafeesa et al., 2017).

Potential as Histamine H3 Receptor Ligands

  • Amon et al. (2007) explored the potential of related compounds as histamine H3 receptor ligands. They synthesized various derivatives and evaluated their affinity for the histamine H3 receptor, finding some to be potent ligands with potential applications in identifying and understanding the binding site on the receptor (Amon et al., 2007).

Application in Cancer Research

  • Baker et al. (2020) investigated compounds structurally similar to the target compound for their role in the aryl hydrocarbon receptor pathway. This study's findings are relevant to understanding the broad activity of these compounds in cancer research, particularly in relation to metabolic pathways (Baker et al., 2020).

Antithrombotic Properties

  • SSR182289A, a compound structurally related to this compound, was studied by Lorrain et al. (2003) for its antithrombotic properties. This research highlights the potential application of similar compounds in developing novel, potent, and selective thrombin inhibitors (Lorrain et al., 2003).

Neuroprotective and Cognitive Enhancement Effects

  • A study by Dowling et al. (2017) examined the thermal degradation of modafinil and related compounds, which share structural similarities with the target compound. This research provides insights into the potential neuroprotective and cognitive enhancement effects of such compounds (Dowling et al., 2017).

properties

IUPAC Name

2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN2O4S/c26-19-9-15-24(16-10-19)33(30,31)28-17-5-4-6-21(28)18-25(29)27-20-11-13-23(14-12-20)32-22-7-2-1-3-8-22/h1-3,7-16,21H,4-6,17-18H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVAXDEJNAFQLKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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